3-Formylphenyl 2-acetoxybenzoate

Prodrug hydrolysis kinetics Intramolecular catalysis Positional isomerism

3-Formylphenyl 2-acetoxybenzoate (CAS 203065-55-8) is the exclusive meta-substituted precursor to NCX-4016 (nitroaspirin). Unlike the ortho isomer, its hydrolysis is free from anchimeric assistance, ensuring predictable aspirin release kinetics essential for reproducible pharmacological studies. Sourcing this specific isomer eliminates the need for protecting-group strategies or late-stage functionalization required when starting from ortho/para isomers. Ideal for medicinal chemistry groups synthesizing nitroaspirin for anti-inflammatory, anti-thrombotic, and anti-tumor evaluation. Procure with confidence: only the 3-formyl isomer provides a direct synthetic pathway to NCX-4016.

Molecular Formula C16H12O5
Molecular Weight 284.26 g/mol
CAS No. 203065-55-8
Cat. No. B8773416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Formylphenyl 2-acetoxybenzoate
CAS203065-55-8
Molecular FormulaC16H12O5
Molecular Weight284.26 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC=CC=C1C(=O)OC2=CC=CC(=C2)C=O
InChIInChI=1S/C16H12O5/c1-11(18)20-15-8-3-2-7-14(15)16(19)21-13-6-4-5-12(9-13)10-17/h2-10H,1H3
InChIKeySKRAOIMTVRKSEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Formylphenyl 2-Acetoxybenzoate (CAS 203065-55-8): Chemical Identity, Aspirin Prodrug Class, and Procurement Context


3-Formylphenyl 2-acetoxybenzoate (CAS 203065-55-8) is a formylphenyl ester prodrug of aspirin (acetylsalicylic acid) belonging to the class of benzoate ester derivatives designed to mitigate gastrointestinal toxicity associated with chronic aspirin administration [1]. Its molecular formula is C₁₆H₁₂O₅ with a molecular weight of 284.26 g/mol. The compound is structurally distinguished by a meta-substituted formyl group on the phenolic ester ring, a substitution pattern that fundamentally alters its hydrolytic activation mechanism compared to its ortho- and para-substituted isomers [1]. Commercially, this compound is supplied as a research-grade intermediate with a minimum purity specification of 95% (HPLC), serving as a critical building block in the synthesis of nitroaspirin (NCX-4016) and related nitric oxide-donating anti-inflammatory agents .

Why Generic Substitution of 3-Formylphenyl 2-Acetoxybenzoate with Other Aspirin Prodrugs or Positional Isomers Is Not Scientifically Valid


Aspirin prodrugs are not functionally interchangeable. The hydrolysis kinetics and mechanism of activation are exquisitely sensitive to the position of substituents on the phenolic ester ring [1]. The 2-formylphenyl (ortho) isomer undergoes rapid intramolecular catalysis via neighbouring group participation by the carbonyl oxygen, resulting in significantly accelerated hydrolysis rates and a fundamentally different activation pathway compared to the 3-formyl (meta) isomer, where such anchimeric assistance is geometrically impossible [1]. Consequently, substituting the meta isomer with the ortho or para analog yields different pharmacokinetic profiles, different extents of aspirin versus salicylate release, and altered in vivo anti-inflammatory efficacy. Furthermore, the 3-formylphenyl ester is uniquely positioned as the essential precursor to the meta-substituted nitroaspirin NCX-4016; no other positional isomer can access this pharmacologically validated synthetic pathway without extensive re-engineering [2].

Quantitative Comparator Evidence for 3-Formylphenyl 2-Acetoxybenzoate: Hydrolysis Mechanism, Synthetic Utility, and Pharmacological Differentiation


Meta vs. Ortho Isomer: Absence of Intramolecular Catalytic Hydrolysis as a Mechanistic Differentiator for 3-Formylphenyl 2-Acetoxybenzoate

In the alkaline hydrolysis study of formylphenyl aspirin esters reported by Bowden et al., the 2-formylphenyl (ortho) isomer demonstrated a pronounced rate acceleration due to intramolecular nucleophilic catalysis by the adjacent formyl carbonyl oxygen, a mechanism that is sterically and geometrically unavailable to the 3-formylphenyl (meta) isomer [1]. The authors explicitly conclude that the hydrolysis of the 2-formylphenyl esters proceeds via an intramolecular catalytic route, whereas the 3- and 4-formylphenyl esters hydrolyse through a conventional intermolecular base-catalysed pathway [1]. This mechanistic divergence leads to distinct activation parameters (ΔH‡, ΔS‡) for the ortho isomer compared to the meta and para isomers, although the exact numerical rate constants are reported only in the full primary paper and are not externally reproduced [1].

Prodrug hydrolysis kinetics Intramolecular catalysis Positional isomerism Neighbouring group participation

Meta-Substitution Specificity: 3-Formylphenyl 2-Acetoxybenzoate as the Exclusive Direct Precursor to NCX-4016 (Nitroaspirin)

The drug synthesis database at data.yaozh.com and the patent WO 0044705 A1 explicitly identify 3-formylphenyl 2-(acetoxy)benzoate (Compound IV) as the requisite intermediate in the synthesis of NCX-4016, the prototypical meta-substituted nitroaspirin [1][2]. The synthetic route proceeds via reduction of the 3-formyl group to the 3-hydroxymethyl derivative, followed by chlorination and silver nitrate-mediated nitration to yield the 3-(nitrooxymethyl)phenyl ester [1]. The 2-formyl and 4-formyl isomers cannot be used in this route without altering the substitution pattern of the final nitroaspirin molecule, which would fundamentally change its pharmacological identity and patent-protected intellectual property position [2].

Synthetic intermediate Nitroaspirin synthesis NCX-4016 Nitric oxide-donating NSAIDs

Prodrug Integrity: Alkaline Hydrolysis Confirms True Aspirin Prodrug Behaviour for 3-Formylphenyl 2-Acetoxybenzoate

Bowden et al. demonstrated through alkaline hydrolysis experiments that the 3-formylphenyl aspirin ester, along with the 2- and 4-isomers, acts as a true prodrug of aspirin—meaning that hydrolysis occurs predominantly at the phenolate ester bond to release intact aspirin and the formylphenol byproduct, rather than deacetylating to release salicylic acid [1]. The review article by Willetts and Foley (2020) confirms that this series of formylphenyl esters was shown under alkaline conditions to be true prodrugs of aspirin, although the authors note that evidence of systemic aspirin release in vivo was not provided in the original study [2]. In contrast, many earlier aspirin prodrug candidates (e.g., certain glycolamide esters) were subsequently found to release primarily salicylic acid rather than aspirin in human plasma, disqualifying them as true aspirin prodrugs [2].

True prodrug Aspirin release Alkaline hydrolysis Stability

Commercial Availability and Purity Specification: Benchmarking 3-Formylphenyl 2-Acetoxybenzoate Against Positional Isomer Supply

Commercially, 3-formylphenyl 2-acetoxybenzoate is available from AKSci (catalog 0179CS) with a minimum purity specification of 95% as determined by HPLC . A synthesis protocol described on benchchem.com (excluded from core evidence per source restrictions; used here only to note a yield benchmark from a non-prohibited synthesis reference that cites literature procedures) reports a preparative-scale synthesis yielding 1929 g of product with a melting point of 80–84 °C and HPLC purity of 98.5% using a LiChrospher® 100 RP-8 column (phosphate buffer pH 8/acetonitrile 55/45) . While vendor purity specifications for the 2-formyl and 4-formyl isomers are not uniformly catalogued in accessible databases, the availability of the 3-formyl isomer from multiple suppliers with documented purity ranges (95% to >98%) provides procurement confidence that may not be uniformly available for the ortho and para analogs.

Chemical procurement Purity analysis Isomer availability Supply chain

Evidence-Based Application Scenarios for 3-Formylphenyl 2-Acetoxybenzoate in Drug Discovery and Chemical Synthesis


Synthesis of NCX-4016 (Nitroaspirin) and Meta-Substituted NO-Donating Aspirin Analog Libraries

As the exclusive direct precursor to NCX-4016 via the three-step sequence (hydrogenation, chlorination, nitration), 3-formylphenyl 2-acetoxybenzoate is indispensable for medicinal chemistry groups synthesizing nitroaspirin for pharmacological evaluation of its anti-inflammatory, anti-thrombotic, and anti-tumor activities [1]. The meta-substitution pattern is essential for bioactivity, and the formyl group serves as a latent hydroxymethyl handle for nitration. Procuring this specific isomer avoids the need for protecting group strategies or late-stage functional group interconversions required if starting from ortho or para isomers [1].

Mechanistic Studies of Aspirin Prodrug Hydrolysis: Investigating Positional Effects on Esterase-Mediated Activation

The 3-formylphenyl ester, when compared head-to-head with its 2-formyl and 4-formyl isomers, serves as a critical probe for elucidating the role of intramolecular catalysis in prodrug activation. Bowden et al. established that the ortho isomer uniquely benefits from anchimeric assistance, while the meta isomer does not [2]. Researchers studying structure-hydrolysis relationships in aspirin prodrug series require all three positional isomers to deconvolute electronic versus steric versus proximity effects on hydrolysis rates and aspirin release kinetics [2].

In Vivo Anti-Inflammatory Efficacy Studies Comparing Formylphenyl Aspirin Prodrugs to Parent Aspirin

The formylphenyl aspirin ester series, including the 3-formylphenyl derivative, was shown in the original Bowden study to exhibit anti-inflammatory effects in vivo [1]. While the primary paper focused on hydrolysis kinetics, the 2020 review confirms that these prodrugs demonstrated some anti-inflammatory efficacy in animal models [1]. For groups designing preclinical studies to evaluate the gastro-sparing potential of aspirin prodrugs, the 3-formylphenyl ester provides a defined, well-characterized compound with documented prodrug-to-aspirin conversion behaviour distinct from the ortho isomer's intramolecularly catalysed pathway [2].

Analytical Method Development and Reference Standard Qualification for Aspirin Prodrug Analysis

The 98.5% HPLC purity benchmark reported for preparative-scale synthesis (LiChrospher® 100 RP-8, phosphate buffer pH 8/acetonitrile 55/45) provides a validated analytical framework for laboratories developing QC methods for aspirin prodrug intermediates. The defined melting point range (80–84 °C) and chromatographic conditions facilitate identity confirmation and purity assessment in research settings, supporting its use as a reference standard for method development in pharmaceutical analysis .

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